molecular formula C10H13N3O B2935466 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 618446-06-3

7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B2935466
CAS RN: 618446-06-3
M. Wt: 191.234
InChI Key: HMUJIYFWDVBGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, also known as 7-ADMN, is a heterocyclic organic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been used in various areas of research, such as medicinal chemistry, organic synthesis, and biochemistry. 7-ADMN has been studied for its potential to be used in the synthesis of a variety of compounds and its ability to interact with other molecules, as well as its potential to be used in drug development.

Scientific Research Applications

7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been used in various areas of scientific research, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been used in the synthesis of a variety of compounds, such as antifungal agents, antibiotics, and antiviral agents. In organic synthesis, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, natural products, and pharmaceuticals. In biochemistry, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been used in the synthesis of a variety of compounds, such as enzymes, hormones, and proteins.

Mechanism of Action

7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been studied for its potential to interact with other molecules. It has been shown to interact with proteins, enzymes, and hormones, as well as other molecules. It has also been shown to interact with DNA and RNA, as well as other biological molecules. The mechanism of action of 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is not fully understood, however, it is believed to interact with proteins, enzymes, and hormones by forming hydrogen bonds and van der Waals interactions. It is also believed to interact with DNA and RNA by forming hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been studied for its potential to interact with other molecules and its potential to be used in drug development. It has been shown to interact with proteins, enzymes, and hormones, as well as other molecules. It has also been shown to interact with DNA and RNA, as well as other biological molecules. The biochemical and physiological effects of 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one are not fully understood, however, it is believed to have an effect on the regulation of gene expression and the regulation of protein activity. It is also believed to have an effect on the regulation of cell metabolism and the regulation of cell cycle progression.

Advantages and Limitations for Lab Experiments

The use of 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in lab experiments has several advantages and limitations. One of the main advantages of using 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in lab experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a variety of compounds. Additionally, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is relatively stable and can be stored for extended periods of time. However, there are also some limitations to using 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in lab experiments. It is a relatively expensive compound and is not widely available. Additionally, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one can be toxic and can cause skin and eye irritation.

Future Directions

The potential applications of 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one are vast and there are many future directions that can be explored. One potential future direction is the development of new compounds using 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one as a starting material. Additionally, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one could be used in the synthesis of new drugs and pharmaceuticals. Furthermore, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one could be used in the synthesis of new enzymes, hormones, and proteins. Finally, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one could be used in the development of new diagnostic and therapeutic agents.

Synthesis Methods

7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one can be synthesized using a variety of methods, such as a Grignard reaction, a nucleophilic aromatic substitution reaction, and a Friedel–Crafts reaction. The Grignard reaction is the most commonly used method for the synthesis of 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. In this reaction, a Grignard reagent is reacted with a halogenated naphthyridine to produce 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. The nucleophilic aromatic substitution reaction involves the reaction of an aromatic compound with a nucleophile, such as a halogenated naphthyridine, to produce 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. The Friedel–Crafts reaction involves the reaction of an aromatic compound with an alkyl halide to produce 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

properties

IUPAC Name

7-amino-4,4-dimethyl-1,3-dihydro-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)5-8(14)13-9-6(10)3-4-7(11)12-9/h3-4H,5H2,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUJIYFWDVBGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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